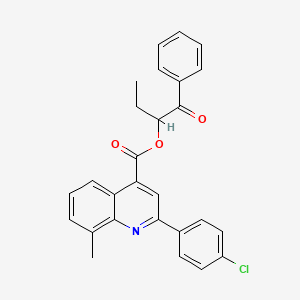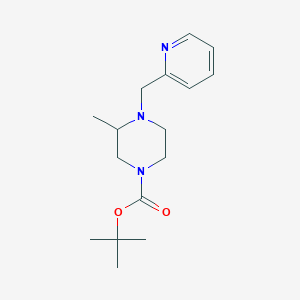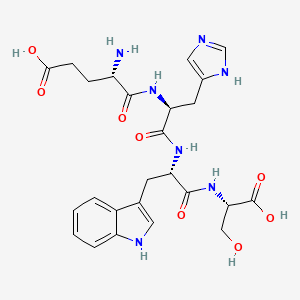
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is a chemical compound belonging to the xanthone family. It is known for its unique structure, which includes multiple hydroxyl groups attached to a xanthone core. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate typically involves the hydroxylation of xanthone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce hydroxyl groups at specific positions on the xanthone ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound during the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthones.
Substitution: Alkylated or acylated xanthone derivatives.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential as an inhibitor of Na/K-ATPase, affecting cellular ion balance.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the Na/K-ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, affecting cellular functions. Unlike other inhibitors, it does not activate kinase signaling pathways, making it a unique tool for studying ion transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Mangiferin: A C-glucosyl xanthone with similar hydroxylation patterns but different glycosylation.
Isogentisin: Another xanthone derivative with hydroxyl groups at different positions.
Uniqueness
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is unique due to its specific hydroxylation pattern and its ability to inhibit Na/K-ATPase without activating kinase signaling pathways. This distinct mechanism of action sets it apart from other xanthone derivatives .
Propiedades
Número CAS |
1262770-21-7 |
|---|---|
Fórmula molecular |
C13H10O7 |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
3,4,5,6-tetrahydroxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C13H8O6.H2O/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17;/h1-4,14-15,17-18H;1H2 |
Clave InChI |
ZFTTXYRPFMYDRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


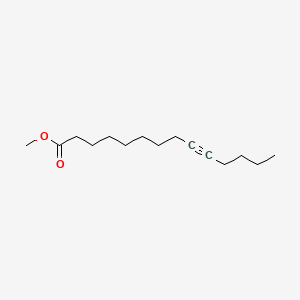
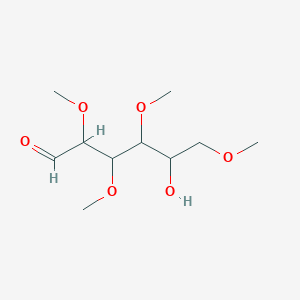

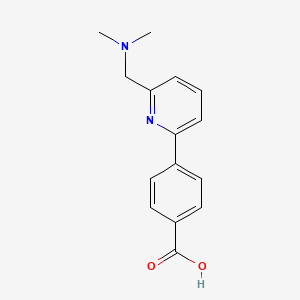
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
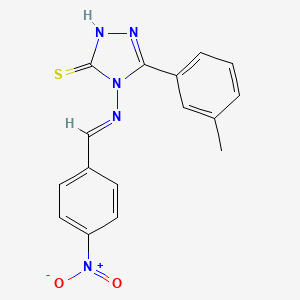
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
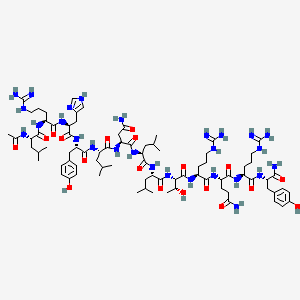
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)

